molecular formula C17H19FN4O2 B11466712 6-cyclopentyl-1-(2-fluorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-cyclopentyl-1-(2-fluorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11466712
M. Wt: 330.36 g/mol
InChI Key: BBLWYVIXRUBAOT-UHFFFAOYSA-N
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Description

6-CYCLOPENTYL-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused with a diazine ring

Preparation Methods

The synthesis of 6-CYCLOPENTYL-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a condensation reaction between a suitable diamine and a diketone.

    Cyclization: The intermediate product undergoes cyclization to form the diazine ring, resulting in the bicyclic structure.

    Substitution Reactions:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

6-CYCLOPENTYL-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced with other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-CYCLOPENTYL-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-CYCLOPENTYL-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Similar compounds to 6-CYCLOPENTYL-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE include other pyrimidine derivatives such as:

The uniqueness of 6-CYCLOPENTYL-1-(2-FLUOROPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE lies in its specific structural features and the presence of the cyclopentyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H19FN4O2

Molecular Weight

330.36 g/mol

IUPAC Name

6-cyclopentyl-1-(2-fluorophenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C17H19FN4O2/c18-13-7-3-4-8-14(13)22-15-12(16(23)20-17(22)24)9-21(10-19-15)11-5-1-2-6-11/h3-4,7-8,11,19H,1-2,5-6,9-10H2,(H,20,23,24)

InChI Key

BBLWYVIXRUBAOT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC3=C(NC2)N(C(=O)NC3=O)C4=CC=CC=C4F

Origin of Product

United States

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